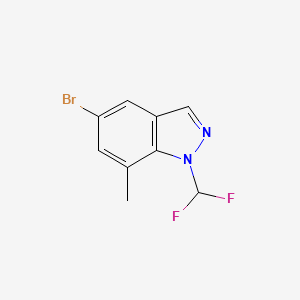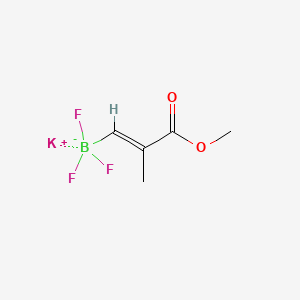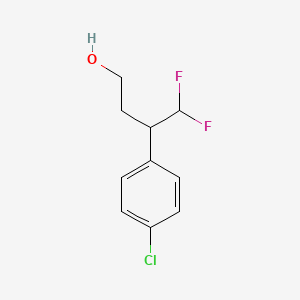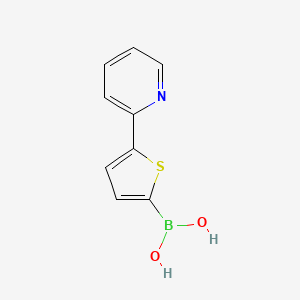
1-(2,5-Dichlorophenyl)-2-(oxolan-3-yl)ethan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichlorophenyl)-2-(oxolan-3-yl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 2,5-dichlorobenzene, undergoes a Friedel-Crafts alkylation reaction with an appropriate alkyl halide to form the 2,5-dichlorophenyl intermediate.
Oxolane Ring Formation: The intermediate is then subjected to a cyclization reaction with an appropriate diol to form the oxolane ring.
Amination: The oxolane-containing intermediate is then reacted with an amine source, such as ammonia or an amine derivative, to introduce the ethanamine moiety.
Hydrochloride Formation: Finally, the free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.
化学反応の分析
Types of Reactions
1-(2,5-Dichlorophenyl)-2-(oxolan-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alkyl halides in appropriate solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
1-(2,5-Dichlorophenyl)-2-(oxolan-3-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2,5-Dichlorophenyl)-2-(oxolan-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biochemical and physiological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-(2,4-Dichlorophenyl)-2-(oxolan-3-yl)ethan-1-amine hydrochloride
- 1-(2,5-Dichlorophenyl)-2-(tetrahydrofuran-3-yl)ethan-1-amine hydrochloride
- 1-(2,5-Dichlorophenyl)-2-(pyrrolidin-3-yl)ethan-1-amine hydrochloride
Uniqueness
1-(2,5-Dichlorophenyl)-2-(oxolan-3-yl)ethan-1-amine hydrochloride is unique due to the presence of the oxolane ring, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its distinct applications and effects in scientific research.
特性
分子式 |
C12H16Cl3NO |
|---|---|
分子量 |
296.6 g/mol |
IUPAC名 |
1-(2,5-dichlorophenyl)-2-(oxolan-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C12H15Cl2NO.ClH/c13-9-1-2-11(14)10(6-9)12(15)5-8-3-4-16-7-8;/h1-2,6,8,12H,3-5,7,15H2;1H |
InChIキー |
SAOQUNJEURPRDE-UHFFFAOYSA-N |
正規SMILES |
C1COCC1CC(C2=C(C=CC(=C2)Cl)Cl)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![trans-1-[(Benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid](/img/structure/B13460437.png)

![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid](/img/structure/B13460450.png)

![tert-Butyl 4-(difluoromethyl)-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13460465.png)


![2-Chloro-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B13460484.png)
![3-Isocyanatobicyclo[3.1.0]hexane](/img/structure/B13460486.png)

![4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B13460492.png)


![2-[(2-Methoxyphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B13460514.png)
